Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate
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Overview
Description
Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate is a complex organic compound that features a unique structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate typically involves the alkylation of 1,4-bis[2-(pyridin-4-yl)ethenyl]benzene with alkyl p-toluenesulfonates and dimethyl sulfate . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic rings react with electrophiles such as bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride (NaBH₄).
Electrophiles: Bromine, nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-bis[2-(pyridin-4-yl)ethenyl]benzene: A related compound with similar structural features.
4,4’-(ethene-1,2-diyl)dipyridinium bis(3-carboxybenzenesulfonate): Another compound with pyridine and benzene rings.
Uniqueness
Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
Properties
CAS No. |
87498-89-3 |
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Molecular Formula |
C34H24N2O4 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
bis[4-(2-pyridin-2-ylethenyl)phenyl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C34H24N2O4/c37-33(39-31-18-12-25(13-19-31)10-16-29-8-1-3-22-35-29)27-6-5-7-28(24-27)34(38)40-32-20-14-26(15-21-32)11-17-30-9-2-4-23-36-30/h1-24H |
InChI Key |
DLSLBPJHQYVIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=C(C=C4)C=CC5=CC=CC=N5 |
Origin of Product |
United States |
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